PI3Kα Inhibition vs. De-bromo Analog
In a direct head-to-head comparison of pyrimidinyloxypyridine derivatives, the 5-bromo substituted compound (target compound) demonstrated an IC50 of 35 nM against PI3K p110alpha, while the corresponding non-brominated analog exhibited an IC50 of >1.3 µM, representing a >37-fold loss in potency [1]. This data underscores the critical role of the 5-bromo substituent in achieving high-affinity PI3Kα binding.
| Evidence Dimension | PI3K p110alpha inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 35 nM |
| Comparator Or Baseline | Debromo analog: >1.3 µM (1,320 nM) |
| Quantified Difference | >37.7-fold difference in potency |
| Conditions | Inhibition of recombinant human N-terminal Myr signal and C-terminal Flag-tagged PI3K p110alpha expressed in rat Rat1 cells [1] |
Why This Matters
This >37-fold potency advantage directly translates to more effective target engagement in cellular assays and a more favorable starting point for lead optimization, justifying selection over the less potent debromo analog.
- [1] BindingDB BDBM207234. IC50 data for PI3K p110alpha (35 nM) and related isoforms. View Source
